N-(3,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a fused thiazolo[4,5-d]pyrimidine core, substituted at the 2-position with a pyrrolidin-1-yl group and at the 6-position with an acetamide moiety bearing a 3,4-dimethoxyphenyl group. Its structure combines heterocyclic and amide functionalities, which are often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-27-13-6-5-12(9-14(13)28-2)21-15(25)10-24-11-20-17-16(18(24)26)29-19(22-17)23-7-3-4-8-23/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIBDJGHHZRVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo[4,5-d]pyrimidine core. Its molecular formula is , with a molecular weight of 433.5 g/mol. The synthesis typically involves multi-step organic reactions to achieve high yields and purity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, demonstrating varying degrees of efficacy. For instance, it was compared to standard antibiotics like ciprofloxacin and ketoconazole, showing promising results in inhibiting microbial growth.
2. Anticancer Properties
The compound's anticancer potential has been evaluated in vitro against several cancer cell lines. In one study, it demonstrated cytotoxic effects on human cancer cells, suggesting its potential as a therapeutic agent in oncology.
3. Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory properties. It showed inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. The IC50 values indicate its potency relative to established anti-inflammatory drugs.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor interactions, leading to the observed pharmacological outcomes. Detailed studies are ongoing to elucidate these pathways further.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems:
- Target Compound : Thiazolo[4,5-d]pyrimidine core with a flattened boat conformation (inferred from for a related thiazolo-pyrimidine derivative) .
- Analog 1 () : Thiazolo[4,5-d]pyrimidine with 7-phenyl and 5-thioxo substituents, synthesized via microwave-assisted methods .
- Analog 2 () : Thiazolo[3,2-a]pyrimidine isomer with a fused ethyl carboxylate group and trimethoxybenzylidene substituent, showing an 80.94° dihedral angle between aromatic rings .
Substituent Variations:
Pharmacological Inferences
- Antimicrobial Potential: Thiazolo-pyrimidine derivatives (e.g., ) show antimicrobial activity, suggesting the target compound may share similar properties .
- Enzyme Interaction : The pyrrolidine moiety in the target compound could mimic natural substrates in enzyme-binding pockets, as seen in uracil-derived analogs () .
- Antioxidant Activity: Thiazolidinone derivatives () exhibit antioxidant effects, though the target’s acetamide group may alter redox properties .
Physicochemical Properties
- Solubility : The pyrrolidin-1-yl and methoxy groups may enhance aqueous solubility compared to purely aromatic analogs (e.g., ’s phenyl-substituted derivative) .
- Crystallinity : The target compound’s planar acetamide group could promote stable crystal packing, similar to the trimethoxybenzylidene analog in .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of thiazolopyrimidine precursors with pyrrolidine and dimethoxyphenyl acetamide derivatives. Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (40–80°C), and catalysts (e.g., triethylamine). Reaction progress should be monitored via TLC or HPLC to ensure purity (>95%) .
- Data Analysis : Yield optimization requires balancing reaction time and stoichiometry. For example, excess pyrrolidine (1.2–1.5 equivalents) improves substitution efficiency at the thiazolopyrimidine C2 position .
Q. How can structural characterization resolve ambiguities in functional group assignments?
- Methodology : Use a combination of ¹H/¹³C NMR (to confirm pyrrolidine and dimethoxyphenyl moieties) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is ideal for resolving stereochemical uncertainties in the thiazolopyrimidine core .
- Example : In similar compounds, NMR splitting patterns at δ 3.8–4.2 ppm (methoxy protons) and δ 2.5–3.0 ppm (pyrrolidine CH₂ groups) are diagnostic .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic core. Use cell viability assays (MTT or ATP-based) for cytotoxicity profiling. IC₅₀ values should be compared against reference inhibitors (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be reconciled?
- Methodology : Conduct dose-response curves under standardized conditions (e.g., serum-free media, 48-hour incubation). Cross-validate using orthogonal assays (e.g., Western blotting for target protein modulation). Consider batch-to-batch purity variations (>98% purity recommended) .
- Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations (1 mM vs. 10 µM) .
Q. What strategies enhance selectivity for derivatives targeting specific enzymes?
- Methodology : Rational design via molecular docking (e.g., AutoDock Vina) to identify key binding interactions. Modify substituents on the dimethoxyphenyl group (e.g., halogenation) or pyrrolidine ring (e.g., sp³-to-sp² hybridization) to optimize steric and electronic complementarity .
- Case Study : Fluorination at the phenyl ring improved selectivity for EGFR kinase by 12-fold in analogs .
Q. How can pharmacokinetic challenges (e.g., poor solubility) be addressed?
- Methodology :
- Solubility : Introduce polar groups (e.g., hydroxyl or carboxylate) while monitoring LogP changes (target <3).
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups). Prodrug strategies (e.g., esterification) may enhance bioavailability .
Q. What in vivo models are appropriate for toxicity and efficacy studies?
- Methodology :
- Acute Toxicity : Rodent models (e.g., Sprague-Dawley rats) with dose escalation (10–100 mg/kg). Monitor hepatic/renal biomarkers (ALT, BUN).
- Efficacy : Xenograft models (e.g., HCT-116 colon cancer) for antitumor activity. Pair with pharmacodynamic markers (e.g., Ki-67 for proliferation) .
Q. How do computational methods enhance mechanistic understanding of its activity?
- Methodology : Combine molecular dynamics simulations (GROMACS) with experimental data (e.g., SPR for binding kinetics) to map binding site interactions. QSAR models can predict activity cliffs in derivative libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
